REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[CH3:1][CH:2]1[O:3][c:4]2[c:5]([c:7]([Cl:15])[c:8]([CH3:14])[cH:9][c:10]2[N+:11]([O-:12])=[O:13])[CH2:6]1.[H:16][H:17]>>[CH3:1][CH:2]1[O:3][c:4]2[c:5]([c:7]([Cl:15])[c:8]([CH3:14])[cH:9][c:10]2[NH2:11])[CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Cc1cc([N+](=O)[O-])c2c(c1Cl)CC(C)O2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc([N+](=O)[O-])c2c(c1Cl)CC(C)O2
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Name
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Type
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product
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Smiles
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Cc1cc(N)c2c(c1Cl)CC(C)O2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |